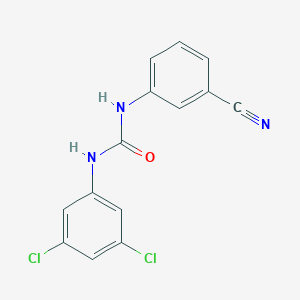
3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPA is a small molecule that belongs to the class of piperazine derivatives and has been shown to possess unique biochemical and physiological properties. In
Mecanismo De Acción
The mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide is not fully understood. However, several studies have suggested that 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide may exert its antitumor activity by inhibiting the Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and its dysregulation has been linked to the development and progression of cancer. 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has also been reported to induce apoptosis by activating the caspase cascade. Additionally, 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects
3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has been shown to possess several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. In addition, 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has been shown to possess antioxidant properties, which can protect cells from oxidative stress. Moreover, 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has been reported to exhibit low toxicity, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide is its low toxicity, which makes it a suitable candidate for further development as a therapeutic agent. In addition, the synthesis of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide is relatively simple and can be performed in good to excellent yields. However, one of the limitations of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide is its poor solubility in water, which can make it difficult to administer in vivo. Moreover, the mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the research of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Several studies have reported that 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide can inhibit the growth of cancer cells and induce apoptosis. Moreover, 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has been shown to exhibit low toxicity, making it a potential candidate for further development as a cancer therapy. Another potential direction is to study the effects of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide on other diseases, such as inflammation and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide and to design experiments to study its effects.
Métodos De Síntesis
The synthesis of 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide involves the condensation of 4-phenoxybenzaldehyde and 4-ethylpiperazine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with 3-bromopropionyl chloride to afford 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide. This method has been reported to yield 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide in good to excellent yields and has been used in several studies to produce the compound for further research.
Aplicaciones Científicas De Investigación
3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. Several studies have reported that 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide can inhibit the growth of cancer cells and induce apoptosis. In addition, 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, 3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide has been reported to possess antioxidant properties, which can protect cells from oxidative stress.
Propiedades
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-2-23-14-16-24(17-15-23)13-12-21(25)22-18-8-10-20(11-9-18)26-19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHFNHSBOYDXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylpiperazin-1-yl)-N-(4-phenoxyphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636457.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636464.png)
![2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B6636475.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636497.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)
![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)
![Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate](/img/structure/B6636538.png)



![1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide](/img/structure/B6636562.png)